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Compound of Interest

Compound Name: Ombuin

Cat. No.: B192007 Get Quote

Executive Summary
Ombuin, a naturally occurring O-methylated flavonol, is a significant derivative of quercetin

with pronounced therapeutic potential. Structurally, it is the 4',7-O-methyl ether of quercetin, a

modification that influences its bioavailability and specific molecular interactions.[1][2] Primarily

found in plants such as Rhamnus erythroxylon Pall. and Gynostemma pentaphyllum, ombuin
has demonstrated a range of biological activities, including potent anti-neuroinflammatory,

antioxidant, anti-inflammatory, and antifibrotic effects.[3][4][5] This guide synthesizes the

current technical knowledge on ombuin, focusing on its mechanisms of action, quantitative

efficacy, and the experimental protocols used for its characterization. Its primary value for drug

development lies in its targeted inhibition of key inflammatory signaling pathways, such as Src-

mediated PI3K-AKT/NF-κB, positioning it as a promising candidate for neurodegenerative

diseases and diabetic nephropathy.[3][6]

Chemical Profile: Ombuin vs. Quercetin
Ombuin is classified as a dimethoxyflavone. It is structurally differentiated from its parent

compound, quercetin, by the methylation of the hydroxyl groups at the 7 and 4' positions.[1]

This O-methylation is a critical structural alteration that can significantly impact the molecule's

pharmacokinetic and pharmacodynamic properties.
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Property Ombuin Quercetin

IUPAC Name

3,5-dihydroxy-2-(3-hydroxy-4-

methoxyphenyl)-7-

methoxychromen-4-one[1]

2-(3,4-dihydroxyphenyl)-3,5,7-

trihydroxy-4H-chromen-4-one

Chemical Formula C₁₇H₁₄O₇[2] C₁₅H₁₀O₇[7]

Molar Mass 330.29 g/mol [2] 302.24 g/mol

Synonyms
4',7-Dimethylquercetin, 7,4'-Di-

O-methylquercetin[1][2]

3,3',4',5,7-

Pentahydroxyflavone[8]

Key Structural Difference
Methoxy groups at C7 and C4'

positions.

Hydroxyl groups at C7 and C4'

positions.

Core Mechanism of Action: Anti-Neuroinflammation
Extensive research has identified ombuin as a potent anti-neuroinflammatory agent, primarily

through its interaction with Src, a non-receptor tyrosine kinase.[3][9] In models of

neuroinflammation using lipopolysaccharide (LPS)-stimulated BV-2 microglia, ombuin directly

targets and inhibits the phosphorylation of Src.[4][9] This initial inhibitory action instigates a

downstream cascade that suppresses key inflammatory signaling pathways.

The primary pathways affected are:

PI3K-AKT Signaling: Ombuin's inhibition of Src phosphorylation prevents the activation of

the Phosphoinositide 3-kinase (PI3K)-AKT pathway, a critical route for inflammatory

responses in microglia.[3][9]

NF-κB Signaling: The suppression of Src and PI3K-AKT activation leads to reduced

phosphorylation of IKKα/β and IκBα. This prevents the nuclear translocation of the

transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[3][4]

The culmination of this signaling inhibition is a significant reduction in the production and

release of various pro-inflammatory and cytotoxic mediators.[4][9]

// Connections LPS -> TLR4 [label=" Binds"]; TLR4 -> Src [label=" Activates"]; Ombuin -> Src

[label=" Inhibits\n(Direct Target)", arrowhead=tee, color="#34A853", style=dashed,
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fontcolor="#34A853"]; Src -> PI3K [label=" Phosphorylates"]; PI3K -> AKT [label="

Phosphorylates"]; AKT -> IKK [label=" Activates"]; TLR4 -> ROS [style=dashed]; ROS -> IKK

[label=" Activates"]; IKK -> IkappaB [label=" Phosphorylates"]; IkappaB -> NFkappaB

[arrowhead=tee, style=dashed, label=" Releases"]; NFkappaB -> NFkappaB_nuc [label="

Translocates"]; NFkappaB_nuc -> Genes [label=" Induces"]; Genes -> Cytokines [label=" Leads

to\nProduction"]; } caption: Ombuin's Anti-Neuroinflammatory Signaling Pathway.

Quantitative Data on Biological Activity
Ombuin's efficacy has been quantified in several preclinical models. The data below

summarizes its inhibitory effects on key inflammatory markers in LPS-stimulated BV-2 microglia

and its protective effects in a model of diabetic nephropathy (DN).
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Activity Assessed Model / Cell Line Key Findings Reference

Anti-

Neuroinflammation

LPS-Stimulated BV-2

Microglia

Dramatically reduced

the release of IL-6,

TNF-α, IL-1β, and

Nitric Oxide (NO).[4]

[9]

[4][9]

Antioxidant Effect
LPS-Stimulated BV-2

Microglia

Inhibited the

production of Reactive

Oxygen Species

(ROS) in a

concentration-

dependent manner.[9]

[9]

Renal Function

Improvement

Diabetic Nephropathy

(DN) Rat Model

Significantly improved

renal function and

pathological injury.[6]

[6]

Anti-inflammatory

(Renal)

Diabetic Nephropathy

(DN) Rat Model

Suppressed the

release of

inflammatory

cytokines.[6]

[6]

Antifibrotic (Renal)
Diabetic Nephropathy

(DN) Rat Model

Improved renal

interstitial fibrosis;

downregulated TGF-

β1, CTGF, and FN

expression.[6]

[6]

Signaling Modulation

(Renal)

Diabetic Nephropathy

(DN) Rat Model

Downregulated

Cleaved-Notch 1 and

Hes 1; upregulated

PPARγ expression.[6]

[6]

Detailed Experimental Protocols
Reproducibility is paramount in drug development. The following sections detail the

methodologies employed in the key studies cited.
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Isolation and Purification of Ombuin
An efficient method for isolating ombuin involves High-Speed Counter-Current

Chromatography (HSCCC).[5]

Crude Extraction: The source material (e.g., Gynostemma pentaphyllum) undergoes heat-

reflux extraction with methanol.[5] To release ombuin from its glycoside form (ombuoside),

the extract is subjected to hydrochloric acid hydrolysis.[5]

HSCCC Separation: A two-phase solvent system is prepared, typically composed of n-

hexane–ethyl acetate–methanol–water (e.g., 8:2:5:5, v/v).[5]

Purification: The crude extract is subjected to HSCCC. From a 50 mg sample of crude

extract, this method can yield approximately 0.4 mg of ombuin at over 95% purity.[5]

Structure Identification: The purified compound's structure is confirmed using techniques

such as ESI-MS, ¹H NMR, and ¹³C NMR spectroscopy.[5]

Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effect of ombuin on cell lines like BV-2 microglia.

[3]

Cell Seeding: BV-2 cells are seeded in 96-well plates and cultured to allow for adherence.

Treatment: Cells are pretreated with varying concentrations of ombuin for 1 hour, followed

by co-culture with an inflammatory stimulus like LPS (1 µg/mL) for 24 hours.[3]

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) at 5 mg/mL is added to each well, and the plate is incubated for 4 hours to allow for

formazan crystal formation by viable cells.[3]

Solubilization: The supernatant is removed, and DMSO (150 µL/well) is added to dissolve

the purple formazan crystals.[3]

Measurement: The optical density (OD) is measured at 570 nm using a microplate

spectrophotometer. Cell viability is calculated relative to control cells.[3]
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Nitric Oxide (NO) Measurement (Griess Test)
This assay quantifies the production of NO, a key inflammatory mediator.

Sample Collection: After treating cells as described above, the cell culture supernatant is

collected.

Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (typically

a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric

acid).

Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15

minutes) to allow for a colorimetric reaction to occur.

Measurement: The absorbance is measured at approximately 540 nm. The NO

concentration is determined by comparison to a standard curve of sodium nitrite.

Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins and their

phosphorylated (activated) forms.

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing

protease and phosphatase inhibitors.

Quantification: The total protein concentration is determined using a BCA or Bradford assay.

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and then transferred

to a PVDF or nitrocellulose membrane.

Blocking & Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) to

prevent non-specific antibody binding. It is then incubated overnight with primary antibodies

specific to the target proteins (e.g., Src, p-Src, AKT, p-AKT, NF-κB).

Secondary Antibody & Detection: The membrane is washed and incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are

visualized using an enhanced chemiluminescence (ECL) detection system.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate the direct binding of a compound (ligand) to its target

protein within a cellular environment.[3]

Cell Treatment: Intact cells are treated with the compound of interest (e.g., 50 µM ombuin)

for a set duration (e.g., 4 hours).[3]

Heating: The cell suspensions are divided into aliquots and heated at a range of

temperatures (e.g., 37 to 62 °C) for a short period (e.g., 3 minutes), followed by cooling.[3]

Lysis: Cells are lysed, often by freeze-thaw cycles.[3]

Separation: The lysate is centrifuged at high speed to separate the soluble protein fraction

from the precipitated (denatured) proteins.[3]

Analysis: The amount of the target protein (e.g., Src) remaining in the soluble fraction is

quantified by Western blot. Ligand binding stabilizes the protein, resulting in less precipitation

at higher temperatures compared to the untreated control.[3]

// Workflow A1 -> B1; A2 -> B1; B1 -> B2; B2 -> {C1, C2, C3, C4} [minlen=2]; C1 -> D1; C2 ->

D2; C3 -> D3; C4 -> D4; } caption: Experimental Workflow for Ombuin Analysis.

Conclusion and Future Directions
Ombuin stands out as a promising quercetin derivative with a well-defined mechanism of

action against neuroinflammation. Its ability to directly target Src and subsequently inhibit the

PI3K-AKT and NF-κB signaling pathways provides a strong rationale for its development as a

therapeutic agent for diseases with an underlying inflammatory pathology.[3][4][9] Furthermore,

its demonstrated efficacy in a preclinical model of diabetic nephropathy broadens its potential

applications.[6]

For drug development professionals, the key takeaways are:

Defined Target: Ombuin has a validated molecular target (Src), which facilitates target-

based screening and optimization.[3]

Potent Activity: It effectively suppresses multiple key inflammatory mediators.[9]
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Dual Pathway Inhibition: Its ability to modulate both the PI3K-AKT and NF-κB pathways

suggests it may overcome redundancy in inflammatory signaling.[3]

Future research should focus on comprehensive ADME/Tox profiling, lead optimization to

improve potency and pharmacokinetic properties, and validation in more advanced in vivo

models of neurodegenerative disease and chronic kidney disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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